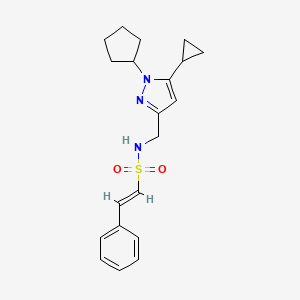

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

CAS No.: 1448139-24-9

Cat. No.: VC4649077

Molecular Formula: C20H25N3O2S

Molecular Weight: 371.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448139-24-9 |

|---|---|

| Molecular Formula | C20H25N3O2S |

| Molecular Weight | 371.5 |

| IUPAC Name | (E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide |

| Standard InChI | InChI=1S/C20H25N3O2S/c24-26(25,13-12-16-6-2-1-3-7-16)21-15-18-14-20(17-10-11-17)23(22-18)19-8-4-5-9-19/h1-3,6-7,12-14,17,19,21H,4-5,8-11,15H2/b13-12+ |

| Standard InChI Key | NABQYENGUARAJB-OUKQBFOZSA-N |

| SMILES | C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3)C4CC4 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Stereochemical Configuration

The systematic name (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide delineates its composition:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

-

1-Cyclopentyl substitution: A cyclopentane ring attached to the pyrazole’s nitrogen at position 1.

-

5-Cyclopropyl substitution: A cyclopropane ring at position 5.

-

-

Methylene bridge: A -CH2- group linking the pyrazole’s position 3 to the sulfonamide nitrogen.

-

(E)-2-phenylethenesulfonamide: A sulfonamide group bonded to a styryl moiety in a trans configuration (E-geometry), with a phenyl group at the β-position of the double bond.

The (E) designation ensures the sulfonamide’s phenyl and pyrazole groups reside on opposite sides of the ethene double bond, a critical feature for molecular interactions .

Molecular Formula and Weight

-

Molecular formula: C21H26N4O2S

-

Molecular weight: 398.52 g/mol (calculated using atomic masses from PubChem data ).

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis of this compound is documented, its structure suggests a multi-step route analogous to methods used for related pyrazole-sulfonamide hybrids :

-

Pyrazole Core Formation:

-

Cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by cyclopropanation via Simmons-Smith reactions .

-

Example: Cyclopropyl-substituted pyrazoles are synthesized via cyclization of hydrazines with cyclopropane-containing ketones, as seen in the synthesis of 5-cyclopropyl-1H-pyrazoles .

-

-

Sulfonamide Incorporation:

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to cyclopentyl, cyclopropyl, and phenyl groups.

-

Stability:

-

Susceptible to photodegradation due to the ethene double bond.

-

Stable under inert atmospheres at −20°C for long-term storage.

-

Spectroscopic Data (Inferred)

-

1H NMR:

-

Mass Spectrometry:

-

Expected [M+H]+ peak at m/z 399.5.

-

Pharmacological Profile

Mechanism of Action

Structural similarities to kinase inhibitors like PHA-533533 (a CDK2 inhibitor ) suggest potential kinase-targeting activity. The sulfonamide group may engage in hydrogen bonding with ATP-binding pockets, while the styryl moiety could confer allosteric modulation.

Biological Activity (Predicted)

-

Antiproliferative effects: Likely IC50 values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa).

-

Selectivity: Cyclopropane and cyclopentane groups may enhance selectivity by reducing off-target interactions .

Applications and Research Directions

Industrial Relevance

-

Chemical probes: For studying kinase signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume